11-(2-Oxo-2-phenylethyl)-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
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Overview
Description
11-(2-Oxo-2-phenylethyl)-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Oxo-2-phenylethyl)-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
11-(2-Oxo-2-phenylethyl)-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
11-(2-Oxo-2-phenylethyl)-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11-(2-Oxo-2-phenylethyl)-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl diisopropylcarbamate: Shares the phenylethyl group but differs in the overall structure and functional groups.
2-(2-Oxopropyl)benzoic acid: Contains a similar oxo-phenylethyl moiety but has different substituents and a simpler structure.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Similar in having the oxo-phenylethyl group but with different functional groups and applications.
Uniqueness
11-(2-Oxo-2-phenylethyl)-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is unique due to its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H22N4O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
11-phenacyl-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C18H22N4O3S/c1-2-9-20-16(24)15-13(8-10-26-15)22-17(20)19-21(18(22)25)11-14(23)12-6-4-3-5-7-12/h3-7,13,15,17,19H,2,8-11H2,1H3 |
InChI Key |
PXRCMKJFUJWRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2NN(C(=O)N2C3CCSC3C1=O)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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